2-amino-2-methyl-N-pyridin-3-ylpropanamide
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Overview
Description
2-amino-2-methyl-N-pyridin-3-ylpropanamide is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-N-pyridin-3-ylpropanamide is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes can then undergo catalytic reactions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-amino-2-methyl-N-pyridin-3-ylpropanamide. However, it has been shown to have low toxicity and is not expected to cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-2-methyl-N-pyridin-3-ylpropanamide in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, its limitations include the lack of information on its mechanism of action and limited information on its biochemical and physiological effects.
Future Directions
There are several future directions for the use of 2-amino-2-methyl-N-pyridin-3-ylpropanamide in scientific research. One direction is the synthesis of novel metal complexes for catalytic reactions. Another direction is the synthesis of pyridine-containing compounds for medicinal chemistry applications. Additionally, the use of 2-amino-2-methyl-N-pyridin-3-ylpropanamide as a building block for the synthesis of novel materials for electronic and optical applications is also a promising direction for future research.
Conclusion:
In conclusion, 2-amino-2-methyl-N-pyridin-3-ylpropanamide is a chemical compound that has potential applications in various fields. Its synthesis method is well established, and it has been extensively used in scientific research. Although there is limited information available on its mechanism of action and biochemical and physiological effects, its low toxicity and potential applications make it a promising compound for future research.
Synthesis Methods
The synthesis of 2-amino-2-methyl-N-pyridin-3-ylpropanamide can be achieved through several methods. One of the most common methods is the reaction of 3-acetylpyridine with methylamine, followed by the addition of propionyl chloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with methylamine and propionyl chloride. Both methods result in the formation of 2-amino-2-methyl-N-pyridin-3-ylpropanamide with high yield and purity.
Scientific Research Applications
2-amino-2-methyl-N-pyridin-3-ylpropanamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a precursor in the synthesis of pyridine-containing compounds, which have potential applications in medicinal chemistry. Additionally, it has been used as a building block in the synthesis of novel materials for electronic and optical applications.
properties
IUPAC Name |
2-amino-2-methyl-N-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,10)8(13)12-7-4-3-5-11-6-7/h3-6H,10H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHBGFLSBDGOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-pyridin-3-ylpropanamide |
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